![molecular formula C13H12FN5 B2433753 N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 606136-00-9](/img/structure/B2433753.png)

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

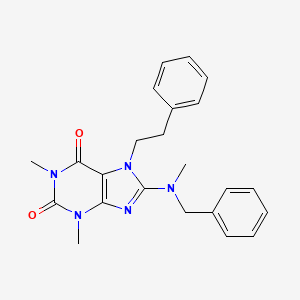

“N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle family . The TP heterocycle has been used in various areas of drug design due to its structural versatility . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of TP compounds often involves the use of copper-catalyzed 1,3 dipolar cycloaddition reactions . A microwave-assisted copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring, which has led to its investigation as a possible isosteric replacement for purines . The choice of substituents can also make the TP ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The TP heterocycle has been used in various chemical reactions. For example, its metal-chelating properties have been exploited to generate candidate treatments for cancer and parasitic diseases . Conventional reactions of the TP ligand with metallic (II) salts lead to novel multidimensional complexes .Aplicaciones Científicas De Investigación

Molecular Probes for A2A Adenosine Receptor

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and its derivatives have been used as molecular probes for the A2A adenosine receptor. These derivatives display high affinity and selectivity as antagonists for this receptor. They have been utilized in the study of the A2A adenosine receptor due to their potent and selective characteristics (Kumar et al., 2011).

Synthesis in Supercritical Carbon Dioxide

This compound has been synthesized as an intermediate product in the creation of antiviral drugs. The synthesis process notably uses supercritical carbon dioxide, providing an environmentally friendly and efficient method for producing this compound (Baklykov et al., 2019).

Plant Ecosystem Health Indicator

Derivatives of this compound have been prepared and found to possess excellent herbicidal activity. This usage indicates its potential application in managing vegetation and plant ecosystem health (Moran, 2003).

Antimicrobial and Antifungal Activities

Some derivatives have been synthesized and shown to possess antimicrobial and antifungal properties. This suggests its potential application in medical and agricultural fields to combat microbial and fungal infections (Komykhov et al., 2017).

Tuberculostatic Activity

Analogues of this compound have been synthesized and evaluated for their tuberculostatic activity. This research indicates its potential use in the treatment of tuberculosis, highlighting its significance in medical research (Titova et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with a similar [1,2,4]-triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various enzymes such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

It’s known that enzyme inhibitors like this compound typically work by binding to their target enzymes and preventing them from catalyzing their respective reactions .

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it can be inferred that it may interfere with the biochemical pathways associated with its target enzymes .

Result of Action

As an enzyme inhibitor, it can be inferred that it may alter the normal functioning of its target enzymes, leading to changes at the molecular and cellular levels .

Direcciones Futuras

The TP scaffold has found numerous applications in medicinal chemistry . Its potential for further exploration is promising, especially in the development of anticancer therapeutics . The synthetic utility of the devised protocol for TP compounds highlights their potential as candidates for further therapeutic exploration .

Análisis Bioquímico

Biochemical Properties

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological processes . The nature of these interactions often involves binding to the active sites of the enzymes, thereby blocking their activity and leading to downstream effects on metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, changes in gene expression profiles have been noted upon treatment with this compound, indicating its potential role in regulating transcriptional activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in their conformation and activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism. These interactions highlight the compound’s potential in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization enables the compound to interact with specific biomolecules and exert its effects in a targeted manner.

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-4-2-3-5-11(10)14/h2-6,8,15H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJBRIUYFBUFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine](/img/structure/B2433671.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((1-((4-chlorophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2433675.png)

![3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433679.png)

![(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2433682.png)

![2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid](/img/structure/B2433685.png)

![2-ethyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2433688.png)

![N'-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2433690.png)

![5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2433691.png)